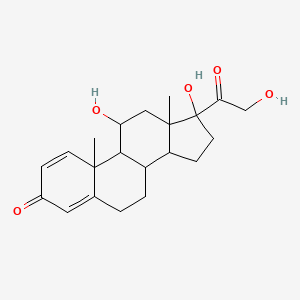

11,17,21-Trihydroxypregna-1,4-diene-3,20-dione

Übersicht

Beschreibung

“11,17,21-Trihydroxypregna-1,4-diene-3,20-dione” is also known as Betamethasone . It is an isomer of dexamethasone and can be used as an anti-itch agent and for treating dermatitis and eczema .

Synthesis Analysis

The synthesis of “this compound” can be achieved by using 11β,17α,21-trihydroxy-pregna-1,4-diene-3,20-dione (also known as hydrocortisone) with methylsulfonyl chloride methanesulfonylation .Molecular Structure Analysis

The molecular formula of “this compound” is C21H28O5 . It has an average mass of 360.444 Da and a monoisotopic mass of 360.193665 Da .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 570.6±50.0 °C at 760 mmHg, and an enthalpy of vaporization of 98.3±6.0 kJ/mol . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Radiochemical Syntheses : A study describes a six-step synthesis of tritiated steroids related to 11,17,21-Trihydroxypregna-1,4-diene-3,20-dione, showcasing its application in radiochemical processes (Wren, Siddall, & Edwards, 1967).

- Corticoid Synthesis : Research has focused on synthesizing various corticoid compounds, including those structurally similar to this compound, from cholesterol biodegradation products (Nitta, Fujimori, Haruyama, Inoue, & Ueno, 1985).

Biological and Pharmacological Research

- Biodehydrogenation Studies : A study on the biodehydrogenation of steroids similar to this compound using Arthrobacter simplex highlights its potential in biotransformation processes (Wang Rong-zhu, 2011).

- Anti-inflammatory and Cytotoxic Properties : Compounds structurally related to this compound have been isolated from plants like Nerium oleander, showing anti-inflammatory and cytotoxic activities (Bai, Wang, Zhao, Toki, Hasegawa, Ogura, Kataoka, Hirose, Sakai, Bai, & Ando, 2007).

Chemical Modifications and Derivatives

- Chemical Modification Research : Studies have been conducted on various chemical modifications of steroids, including those similar to this compound, to understand their structural and functional properties (Sakamoto & Kato, 1976).

- Crystal Structure Analysis : Research on the crystal and molecular structure of steroids related to this compound provides insights into their physical and chemical characteristics (Dastidar, Joseph, Madyastha, & Row, 1993).

Advanced Applications in Research

- Solubility and Physical Properties : Investigations into the solubility and physical properties of related steroids offer valuable information for pharmaceutical formulations and material science (Moodley, Rarey, & Ramjugernath, 2017).

Wirkmechanismus

Target of Action

Similar compounds are often used as corticosteroids , suggesting that this compound may also target glucocorticoid receptors.

Mode of Action

If it acts like other corticosteroids, it would bind to glucocorticoid receptors, altering gene transcription and leading to changes in protein synthesis .

Biochemical Pathways

Corticosteroids typically affect pathways involved in inflammation and immune response .

Result of Action

Corticosteroids generally have anti-inflammatory and immunosuppressive effects .

Biochemische Analyse

Biochemical Properties

11,17,21-Trihydroxypregna-1,4-diene-3,20-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the glucocorticoid receptor, a type of nuclear receptor that regulates gene expression. Upon binding to the glucocorticoid receptor, this compound forms a complex that translocates to the cell nucleus and binds to glucocorticoid response elements in the DNA, modulating the transcription of target genes. This interaction leads to the regulation of inflammatory and immune responses .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, such as macrophages and lymphocytes, it suppresses the production of pro-inflammatory cytokines and inhibits the activation of inflammatory pathways. In fibroblasts, it reduces the synthesis of collagen and other extracellular matrix components, thereby modulating tissue remodeling and repair processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the glucocorticoid receptor, leading to the formation of a receptor-ligand complex. This complex translocates to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements. This binding regulates the transcription of target genes involved in inflammatory and immune responses. Additionally, this compound can inhibit the activity of certain enzymes, such as phospholipase A2, which plays a role in the production of pro-inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in gene expression and cellular metabolism. These effects are often reversible upon the removal of the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and immunosuppressive effects without significant toxicity. At high doses, it can cause adverse effects, such as immunosuppression, increased susceptibility to infections, and metabolic disturbances. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by enzymes such as cytochrome P450. The metabolism of this compound leads to the formation of various metabolites, which are then excreted in the urine. The interaction with metabolic enzymes can influence the overall metabolic flux and levels of metabolites in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can bind to plasma proteins, such as albumin and corticosteroid-binding globulin, which facilitate its transport in the bloodstream. Within cells, it can be transported to different compartments, including the nucleus, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus of cells. It can undergo post-translational modifications, such as phosphorylation, which can influence its localization and activity. Targeting signals within the compound’s structure direct it to specific cellular compartments, ensuring its proper function .

Eigenschaften

IUPAC Name |

11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGNJSKKLXVSLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52438-85-4 | |

| Record name | 11beta,17,21-Trihydroxy-1,4-pregnadien-3,20-dion- 1,5-Hydrat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one](/img/structure/B6337981.png)

![tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B6338008.png)

![6-Bromo-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one, 95%](/img/structure/B6338020.png)